molecular formula C15H10Cl5NO2 B286009 4,4,4-Trichloro-1-(2,4-dichlorophenyl)-3-hydroxy-2-(3-pyridinyl)-1-butanone

4,4,4-Trichloro-1-(2,4-dichlorophenyl)-3-hydroxy-2-(3-pyridinyl)-1-butanone

Cat. No. B286009
M. Wt: 413.5 g/mol
InChI Key: RWHQUPKWBYNIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trichloro-1-(2,4-dichlorophenyl)-3-hydroxy-2-(3-pyridinyl)-1-butanone, also known as TCDDP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for understanding various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 4,4,4-Trichloro-1-(2,4-dichlorophenyl)-3-hydroxy-2-(3-pyridinyl)-1-butanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4,4,4-Trichloro-1-(2,4-dichlorophenyl)-3-hydroxy-2-(3-pyridinyl)-1-butanone has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
4,4,4-Trichloro-1-(2,4-dichlorophenyl)-3-hydroxy-2-(3-pyridinyl)-1-butanone has been shown to exhibit a wide range of biochemical and physiological effects in various cell types and animal models. This compound has been shown to reduce inflammation and oxidative stress, which are key factors in the development of various diseases. 4,4,4-Trichloro-1-(2,4-dichlorophenyl)-3-hydroxy-2-(3-pyridinyl)-1-butanone has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as a cancer therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4,4,4-Trichloro-1-(2,4-dichlorophenyl)-3-hydroxy-2-(3-pyridinyl)-1-butanone is its ability to inhibit various enzymes and signaling pathways in the body, which makes it a valuable tool for studying various biological processes. However, one of the limitations of 4,4,4-Trichloro-1-(2,4-dichlorophenyl)-3-hydroxy-2-(3-pyridinyl)-1-butanone is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research on 4,4,4-Trichloro-1-(2,4-dichlorophenyl)-3-hydroxy-2-(3-pyridinyl)-1-butanone. One area of interest is the development of new therapeutic agents based on the structure and properties of 4,4,4-Trichloro-1-(2,4-dichlorophenyl)-3-hydroxy-2-(3-pyridinyl)-1-butanone. Another area of interest is the investigation of the potential use of 4,4,4-Trichloro-1-(2,4-dichlorophenyl)-3-hydroxy-2-(3-pyridinyl)-1-butanone as a diagnostic tool for various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 4,4,4-Trichloro-1-(2,4-dichlorophenyl)-3-hydroxy-2-(3-pyridinyl)-1-butanone and its potential applications in scientific research.

Synthesis Methods

The synthesis of 4,4,4-Trichloro-1-(2,4-dichlorophenyl)-3-hydroxy-2-(3-pyridinyl)-1-butanone involves the reaction of 2,4-dichlorophenylacetonitrile with 3-pyridylmagnesium bromide, followed by the addition of 1,1,1-trichloro-3-(2-pyridyl)acetone. This reaction results in the formation of 4,4,4-Trichloro-1-(2,4-dichlorophenyl)-3-hydroxy-2-(3-pyridinyl)-1-butanone, which can be purified and isolated using various techniques such as column chromatography.

Scientific Research Applications

4,4,4-Trichloro-1-(2,4-dichlorophenyl)-3-hydroxy-2-(3-pyridinyl)-1-butanone has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 4,4,4-Trichloro-1-(2,4-dichlorophenyl)-3-hydroxy-2-(3-pyridinyl)-1-butanone has also been investigated for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

Molecular Formula

C15H10Cl5NO2

Molecular Weight

413.5 g/mol

IUPAC Name

4,4,4-trichloro-1-(2,4-dichlorophenyl)-3-hydroxy-2-pyridin-3-ylbutan-1-one

InChI

InChI=1S/C15H10Cl5NO2/c16-9-3-4-10(11(17)6-9)13(22)12(14(23)15(18,19)20)8-2-1-5-21-7-8/h1-7,12,14,23H

InChI Key

RWHQUPKWBYNIJM-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(C(C(Cl)(Cl)Cl)O)C(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)C(C(C(Cl)(Cl)Cl)O)C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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